4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one
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Overview
Description
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core, a piperidine ring, and a pyrrolidin-2-one moiety. It has shown potential in various scientific research applications, particularly in the development of targeted therapies for diseases such as multiple myeloma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The subsequent steps involve the attachment of the piperidine ring and the pyrrolidin-2-one moiety through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques can further enhance the reproducibility and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with diverse chemical properties.
Biology: The compound has shown promise in modulating biological pathways, making it a potential candidate for studying cellular processes.
Mechanism of Action
The mechanism of action of 4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as kinases. For instance, it has been shown to inhibit the enzymatic activity of TAK1, a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. By binding to the active site of TAK1, the compound prevents its phosphorylation and subsequent activation, thereby modulating downstream signaling pathways involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Takinib: Another TAK1 inhibitor with a different structural scaffold.
Imidazo[1,2-b]pyridazine Derivatives: Various derivatives with modifications at different positions on the core scaffold.
Uniqueness
4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one stands out due to its unique combination of structural features, which contribute to its high potency and selectivity as a kinase inhibitor. Its ability to inhibit TAK1 at nanomolar concentrations makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C21H27N5O3 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
4-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C21H27N5O3/c1-24-11-16(10-20(24)27)21(28)25-8-6-14(7-9-25)13-29-19-5-4-18-22-17(15-2-3-15)12-26(18)23-19/h4-5,12,14-16H,2-3,6-11,13H2,1H3 |
InChI Key |
XKXXMOUMKLCYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
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